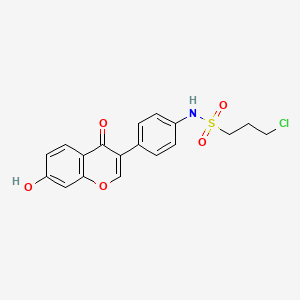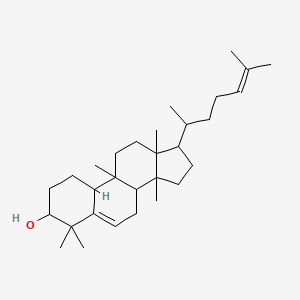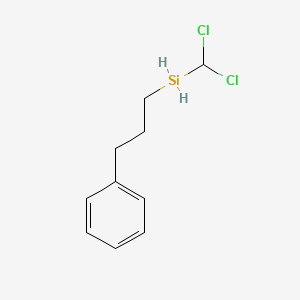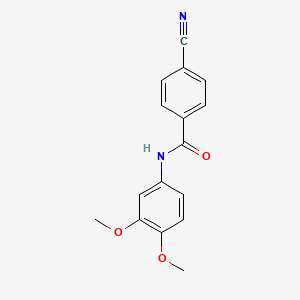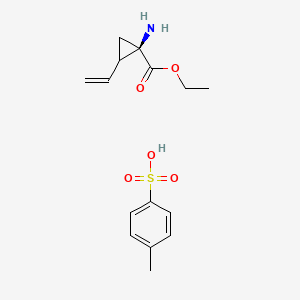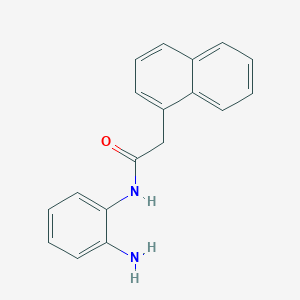
1,3-bis(4-diphenylphosphorylphenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(4-diphenylphosphorylphenyl)benzene is an organophosphorus compound with the molecular formula C42H32O2P2 This compound is characterized by the presence of two diphenylphosphoryl groups attached to a central benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(4-diphenylphosphorylphenyl)benzene typically involves the reaction of 1,3-dibromobenzene with diphenylphosphine oxide in the presence of a base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(4-diphenylphosphorylphenyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl groups to phosphine groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields diphenylphosphine oxide derivatives, while substitution reactions result in various substituted aromatic compounds.
Applications De Recherche Scientifique
1,3-Bis(4-diphenylphosphorylphenyl)benzene has several scientific research applications:
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) due to its excellent electron-transporting properties.
Organic Electronics: The compound is studied for its potential use in organic photovoltaic cells and field-effect transistors.
Photocatalysis: The compound is explored for its photocatalytic properties in the degradation of organic pollutants.
Mécanisme D'action
The mechanism of action of 1,3-bis(4-diphenylphosphorylphenyl)benzene involves its ability to interact with various molecular targets through its phosphoryl groups. These groups can coordinate with metal ions, forming stable complexes that facilitate catalytic reactions. The compound’s electron-transporting properties are attributed to the conjugated system of the aromatic rings and the electron-withdrawing nature of the phosphoryl groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(diphenylphosphino)benzene: This compound is similar in structure but has the diphenylphosphino groups attached to adjacent carbon atoms on the benzene ring.
1,4-Bis(diphenylphosphoryl)benzene: This compound has the diphenylphosphoryl groups attached to the para positions on the benzene ring.
Uniqueness
1,3-Bis(4-diphenylphosphorylphenyl)benzene is unique due to the meta positioning of the diphenylphosphoryl groups, which imparts distinct electronic properties and reactivity compared to its ortho and para analogs. This unique positioning enhances its utility in specific applications, such as in OLEDs and as a ligand in catalysis.
Propriétés
Formule moléculaire |
C42H32O2P2 |
|---|---|
Poids moléculaire |
630.6 g/mol |
Nom IUPAC |
1,3-bis(4-diphenylphosphorylphenyl)benzene |
InChI |
InChI=1S/C42H32O2P2/c43-45(37-16-5-1-6-17-37,38-18-7-2-8-19-38)41-28-24-33(25-29-41)35-14-13-15-36(32-35)34-26-30-42(31-27-34)46(44,39-20-9-3-10-21-39)40-22-11-4-12-23-40/h1-32H |
Clé InChI |
AAMAKFLIFWVBSW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC(=CC=C4)C5=CC=C(C=C5)P(=O)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-5-(aminomethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one hydrochloride](/img/structure/B14113824.png)
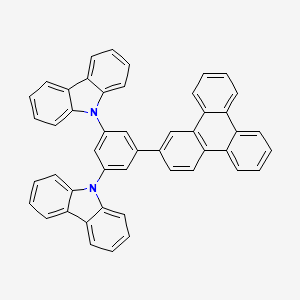
![ethyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14113828.png)

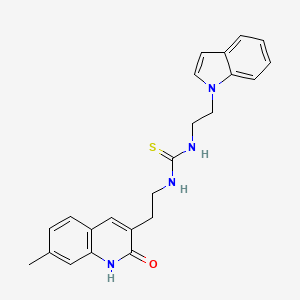
![2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B14113846.png)

